1-{4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one
Description
The compound 1-{4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one (ID: D403-0119) is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4 and a 4-chlorophenyl group at position 2. The oxazole ring is further linked to a piperazine moiety, which is acetylated at the terminal nitrogen. Its molecular formula is C₂₁H₂₀ClN₃O₄S, with a molecular weight of 445.92 g/mol .
Properties
IUPAC Name |
1-[4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-15(26)24-11-13-25(14-12-24)21-20(30(27,28)18-5-3-2-4-6-18)23-19(29-21)16-7-9-17(22)10-8-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJZOSUXGYIBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the ethanone group. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially useful in drug development due to its unique structure.
Industry: Could be used in the production of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonyl- and piperazine-containing heterocycles. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogues with Oxazole/Piperazine Moieties
Piperazine-Containing Analogues with Varied Cores
Pharmacological and Physicochemical Comparison
- Lipophilicity : The target compound (D403-0119) likely exhibits higher logP (~4.5–5.0) compared to simpler piperazine derivatives (e.g., C₁₂H₁₅ClN₂O, logP ~2.5) due to its bulky sulfonyl and chlorophenyl groups .
- Solubility : The fluorinated analogue (D072-1573) may have improved aqueous solubility compared to D403-0119, as fluorine often enhances polarity .
- Bioactivity : Pyrazoline derivatives (e.g., C₁₉H₂₀ClN₂O) demonstrate broad antimicrobial and anticancer activity, whereas oxazole-piperazine hybrids like D403-0119 may target sulfonyl-dependent enzymes (e.g., cortisol synthase inhibitors) .
Research Implications
- Structure-Activity Relationships (SAR) : The benzenesulfonyl group in D403-0119 may enhance binding to sulfonamide-sensitive targets, while the 4-chlorophenyl group contributes to hydrophobic interactions. Replacing piperazine with pyrrolidine (as in D072-1573) reduces steric hindrance but may compromise target affinity .
- Synthetic Accessibility: The acetylated piperazine in D403-0119 simplifies derivatization compared to ethanol- or propanone-linked analogues .
Biological Activity
The compound 1-{4-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is a synthetic derivative featuring a piperazine moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring, a benzenesulfonyl group, and a chlorophenyl substituent, contributing to its biological activity.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, including carbonic anhydrase and urease, which are crucial in metabolic processes.
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial properties by disrupting bacterial cell wall synthesis.
- Anticancer Properties : The oxazole ring is associated with anticancer activity through the induction of apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits potent antimicrobial effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 8 |
| S. aureus | 4 |
| P. aeruginosa | 16 |
| K. pneumoniae | 8 |
These results indicate that the compound is particularly effective against S. aureus, suggesting potential for treating infections caused by this pathogen .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been investigated. The following table summarizes its IC50 values against selected enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.63 |
| Urease | 2.14 |
These findings highlight the compound's potential as a therapeutic agent in conditions where enzyme inhibition is beneficial .
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Anticancer Studies : A derivative with a similar piperazine structure was evaluated for its anticancer effects in vitro and showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .
- Antimicrobial Efficacy : Another study reported that a related compound significantly reduced bacterial load in infected mice models, demonstrating its potential for systemic infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
